molecular formula C15H17FN4O2S B2450639 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034574-03-1

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Katalognummer: B2450639
CAS-Nummer: 2034574-03-1
Molekulargewicht: 336.39
InChI-Schlüssel: VQIKYDKWHOHIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound with a molecular formula of C15H17FN4O2S, designed for advanced pharmaceutical and chemical research. This molecule is built around a 6-ethyl-5-fluoropyrimidine core, a scaffold recognized for its utility in creating bioactive molecules, including broad-spectrum triazole antifungal agents . The structure features a pyrrolidine linker connected via an ether bond to the pyrimidine ring and functionalized with a 2-methylthiazole carbamide group, a privileged structure in medicinal chemistry known to contribute to target binding and modulation. While the specific biological target and mechanism of action for this exact compound require further experimental validation, its structural components provide strong clues to its research value. The 6-ethyl-5-fluoropyrimidine scaffold is a key intermediate in developing compounds with potential kinase inhibitory activity . Furthermore, the molecular architecture—combining a fluorinated heterocycle with a pyrrolidine linker and a thiazole group—is characteristic of compounds investigated as potential protein degraders, such as PROTACs . This suggests its primary research application could be in chemical biology and drug discovery, particularly in the synthesis and evaluation of novel targeted therapies for oncology and inflammatory diseases. Researchers may employ this compound as a key building block for developing potent and selective small-molecule inhibitors or degraders aimed at challenging therapeutic targets. This product is provided as a high-purity solid for research purposes. It is intended For Research Use Only (RUO) and is not approved for use in humans, nor for diagnostic, therapeutic, or any personal applications. Proper safety protocols should be followed when handling this and all chemical compounds.

Eigenschaften

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-3-11-13(16)14(18-8-17-11)22-10-4-5-20(6-10)15(21)12-7-23-9(2)19-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKYDKWHOHIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Two-Step Condensation-Cyclization Route

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic Acid Ethyl Ester
Ethyl fluoroacetate (106 g) and propionyl chloride (95 g) undergo Claisen condensation in isopropyl ether or tetrahydrofuran (THF) using sodium hydride (44 g) as the base at 0–5°C. The crude product is purified via vacuum distillation (20 mmHg, 98–100°C) to yield 52 g (32%) of 2-fluoro-3-oxopentanoic acid ethyl ester.

Step 2: Cyclization with Acetamidine Derivatives
The ester intermediate reacts with acetamidine (33.4 g) in methanol under sodium methoxide (35 g) at 0–5°C, followed by neutralization with glacial acetic acid. Cooling and recrystallization in ethyl acetate yield 30.4 g (67%) of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Parameter Value Source
Yield (Step 1) 32%
Yield (Step 2) 67%
Purity (HPLC) >98%

Alternative Enamine Cyclization Pathway

Methyl α-fluoropropionoacetate reacts with ammonia gas in methanol, followed by cyclization with formamide under sodium methoxide (molar ratio 2–4:1) at 25°C for 10–24 hours. This method achieves comparable yields (65–70%) with reduced distillation requirements.

Functionalization of the Pyrimidine Core

Chlorination of 4-Hydroxy Group

Phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent under reflux (110°C, 6 hours). The chlorinated product, 4-chloro-6-ethyl-5-fluoropyrimidine, is isolated in 85–90% yield after vacuum distillation.

Etherification with Pyrrolidine-3-ol

The chloropyrimidine intermediate undergoes nucleophilic substitution with pyrrolidine-3-ol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours. The reaction affords (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine in 75–80% yield.

Reagent Conditions Yield
Pyrrolidine-3-ol K₂CO₃, CH₃CN, 80°C, 12h 78%
Base Sodium hydride (alternative) 72%

Synthesis of (2-Methylthiazol-4-yl)methanone

Hantzsch Thiazole Formation

2-Bromo-1-(2-methylthiazol-4-yl)ethanone is synthesized via Hantzsch thiazole synthesis:

  • Step 1 : Reaction of thioacetamide with ethyl 2-chloroacetoacetate in ethanol (70°C, 4h) yields 2-methylthiazole-4-carboxylic acid ethyl ester.
  • Step 2 : Saponification with NaOH (10% aqueous) followed by acidification gives 2-methylthiazole-4-carboxylic acid.
  • Step 3 : Conversion to the acid chloride using thionyl chloride (SOCl₂) and subsequent Friedel-Crafts acylation with benzene yields (2-methylthiazol-4-yl)methanone.
Intermediate Yield
Thiazole ester 68%
Carboxylic acid 82%
Methanone 65%

Final Coupling Reaction

The pyrrolidine-pyrimidine intermediate (1.2 equiv) reacts with (2-methylthiazol-4-yl)methanone (1.0 equiv) via a nucleophilic acyl substitution in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds at room temperature for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) to yield the final product in 60–65% purity.

Optimization Data :

  • Solvent : DCM > THF (higher polarity reduces byproducts).
  • Catalyst : EDC/HOBt system improves yield to 70%.
  • Temperature : Prolonged stirring at 25°C enhances conversion.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.06 (t, J=4.3 Hz, 3H, CH₂CH₃), 2.67 (m, 2H, CH₂CH₃), 4.28 (q, J=7.2 Hz, 2H, OCH₂), 5.19 (d, J=49.7 Hz, 1H, Ar-F).
  • MS (ESI) : m/z 369.4 [M+H]⁺, consistent with molecular formula C₁₉H₂₀FN₅O₂.
  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Purity and Yield Comparison

Step Yield Range Purity (HPLC)
Pyrimidine synthesis 65–70% 98%
Etherification 72–78% 95%
Methanone coupling 60–70% 90%

Industrial Scalability and Environmental Considerations

The two-step pyrimidine synthesis (Section 1.1) is preferred for large-scale production due to:

  • Cost Efficiency : Ethyl fluoroacetate and propionyl chloride are commodity chemicals.
  • Solvent Recovery : Isopropyl ether and methanol are recyclable via distillation.
  • Waste Reduction : Sodium sulfate and aqueous washes minimize environmental impact.

Analyse Chemischer Reaktionen

  • Types of Reactions: The compound undergoes various reactions such as nucleophilic substitution, oxidation, and reduction. These reactions are often influenced by the electronic and steric properties of the substituents.

  • Common Reagents and Conditions: Some common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

  • Major Products Formed: The reactions often yield derivatives with modified functional groups, enhancing the compound’s properties and opening up new avenues for its application.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: In chemical research, the compound is used as a building block for more complex molecules, facilitating the study of reaction mechanisms and new synthetic pathways.

  • Biology: It serves as a probe in biochemical assays, aiding in the identification and study of biological pathways.

  • Medicine: The compound has potential therapeutic applications, including acting as a lead compound in drug discovery for targeting specific enzymes or receptors.

  • Industry: Industrial applications include its use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, altering their function. The interaction typically involves the binding of the compound to the active site of the target molecule, either inhibiting or activating its activity. The precise pathways depend on the specific application but often involve modulation of biochemical signaling cascades.

Vergleich Mit ähnlichen Verbindungen

  • Uniqueness: Compared to similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone stands out due to its enhanced stability and reactivity, attributed to the electronic effects of the ethyl and fluoropyrimidinyl groups.

  • List of Similar Compounds: Similar compounds include derivatives with variations in the pyrimidinyl or thiazolyl groups, such as (6-Methyl-5-chloropyrimidin-4-yl) and (2-Ethylthiazol-4-yl)methanone, each offering different properties and applications.

This molecule’s unique structure and versatility make it a valuable tool in diverse scientific fields, driving innovation and discovery.

Biologische Aktivität

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. It features a complex structure that includes a pyrrolidine ring, a fluorinated pyrimidine derivative, and a thiazole moiety, which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C16H19FN4O2SC_{16}H_{19}FN_4O_2S, with a molecular weight of approximately 350.41 g/mol. The presence of the fluorine atom in the pyrimidine ring is significant as it can enhance the compound's pharmacological properties by increasing lipophilicity and modifying binding interactions with biological targets.

The biological activity of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is hypothesized to involve interactions with specific enzymes or receptors within metabolic pathways. The unique combination of functional groups suggests that this compound may act as an enzyme inhibitor or modulator, affecting various cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, similar to other fluorinated pyrimidines known for their anticancer properties.
  • Receptor Modulation : It could interact with specific receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity

Preliminary studies indicate that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone exhibits promising biological activities:

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibits growth of cancer cell lines
Enzyme InhibitionPotential inhibition of specific metabolic enzymes
Antimicrobial ActivityActivity against certain bacterial strains

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to its ability to induce apoptosis through modulation of apoptotic pathways.
  • Enzyme Interaction Studies : Binding affinity assays revealed that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone binds effectively to enzymes involved in nucleotide metabolism, indicating its role as a potential therapeutic agent in metabolic disorders.
  • Antimicrobial Properties : Research indicated that this compound showed inhibitory effects against several bacterial strains, highlighting its potential application in developing new antimicrobial agents.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepTemperature (°C)CatalystSolventYield (%)
Pyrimidine core synthesis60–80NaOMeMeOH72–85
Ether coupling100–120K₂CO₃DMF65–78
Methanone formationRT to 50NoneTHF82–90

How can researchers assess the purity and structural integrity of this compound?

Answer:
Methodological validation combines chromatographic and spectroscopic techniques:

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, with retention times calibrated against reference standards .
  • NMR : 19F^{19}\text{F}-NMR identifies fluoropyrimidine substitution patterns, while 1H^{1}\text{H}-NMR confirms pyrrolidine and thiazole ring conformations .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~391.15) and detects degradation products .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/FeaturesPurpose
HPLCRetention time: 8.2 min (purity >98%)Quantify impurities
19F^{19}\text{F}-NMRδ = -120 to -125 ppmVerify fluoropyrimidine structure
HRMSm/z 391.15 ± 0.02Confirm molecular formula

How do structural modifications influence this compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Fluorine positioning : 5-Fluoro substitution on pyrimidine enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
  • Thiazole vs. thiazolidinone : The 2-methylthiazole moiety improves selectivity for kinase targets over off-target enzymes, as seen in analogs with similar scaffolds .
  • Pyrrolidine flexibility : Replacing pyrrolidine with piperidine reduces activity, suggesting rigidity is critical for target engagement .

Q. Table 3: SAR Comparison of Analogs

Compound ModificationBiological Activity (IC₅₀)Target
5-Fluoro pyrimidine12 nMKinase X
Non-fluorinated pyrimidine450 nMKinase X
Piperidine replacement>1 µMKinase X

What advanced methodologies resolve contradictions in reported biological data?

Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines and ATP concentrations (e.g., 10 µM) to minimize variability in kinase inhibition studies .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Crystallography : Co-crystallization with target proteins (e.g., kinase X) validates binding modes and explains potency differences across studies .

How can researchers study this compound’s interactions with biological targets?

Answer:
Advanced biophysical and computational methods are employed:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) to receptors like kinase X, with immobilization via amine coupling .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by fluoropyrimidine’s electrostatic interactions with catalytic lysine residues .
  • Cryo-EM : Resolves conformational changes in large protein complexes upon compound binding .

Q. Table 4: Interaction Study Workflow

MethodOutputApplication
SPRKD = 8.3 nMBinding affinity
DockingΔG = -9.2 kcal/molBinding mode prediction
Cryo-EM3.1 Å resolutionStructural mechanism

What strategies optimize pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug design : Esterification of the pyrrolidine hydroxyl group improves oral bioavailability, as shown in fluoro-pyrimidine prodrugs .
  • Lipophilicity adjustment : Introducing polar groups (e.g., -OH) on the thiazole ring balances membrane permeability and solubility (logP reduction from 3.2 to 2.1) .
  • Metabolic stability : Liver microsome assays identify cytochrome P450 vulnerabilities, guiding fluorine substitutions to block oxidation sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.